molecular formula C10H14N2O B12118275 N-(2,4-dimethylphenyl)glycinamide

N-(2,4-dimethylphenyl)glycinamide

Cat. No.: B12118275
M. Wt: 178.23 g/mol
InChI Key: YGCPJMYYCZRQDL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)glycinamide: is an organic compound characterized by the presence of a glycinamide group attached to a 2,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination Reaction: : One common method to synthesize N-(2,4-dimethylphenyl)glycinamide involves the reaction of 2,4-dimethylphenylamine with glycine derivatives under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out in an inert atmosphere to prevent oxidation.

  • Amidation Reaction: : Another synthetic route involves the amidation of 2,4-dimethylphenylamine with glycine chloride or glycine esters. This reaction is usually performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2,4-dimethylphenyl)glycinamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the glycinamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)glycinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to develop inhibitors for specific enzymes.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of anti-inflammatory or analgesic agents.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The glycinamide group can form hydrogen bonds with active sites, while the 2,4-dimethylphenyl moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)acetamide
  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)propionamide

Uniqueness

N-(2,4-dimethylphenyl)glycinamide is unique due to the presence of the glycinamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for specific applications where other compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)

InChI Key

YGCPJMYYCZRQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN)C

Origin of Product

United States

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